molecular formula C23H20N2OS2 B290291 13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B290291
M. Wt: 404.6 g/mol
InChI Key: ZAQIGWQHVVZPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of naphthothienopyrimidines

Preparation Methods

The synthesis of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of the naphtho group: This step involves the cyclization of the intermediate product with a naphthalene derivative.

    Benzylation and ethylsulfanyl substitution:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of EGFR by binding to its active site, thereby blocking the signaling pathways that promote cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one include other naphthothienopyrimidine derivatives, such as:

The uniqueness of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which can influence its biological activity and selectivity for certain targets.

Properties

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C23H20N2OS2/c1-2-27-23-24-21-19(22(26)25(23)14-15-8-4-3-5-9-15)18-13-12-16-10-6-7-11-17(16)20(18)28-21/h3-11H,2,12-14H2,1H3

InChI Key

ZAQIGWQHVVZPKW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Origin of Product

United States

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